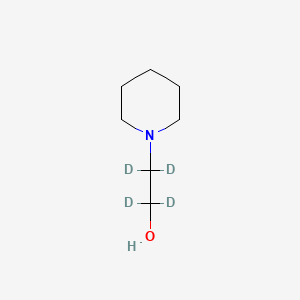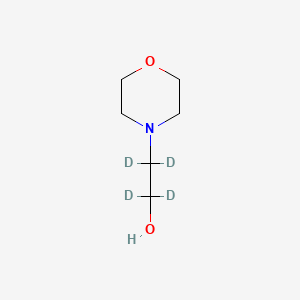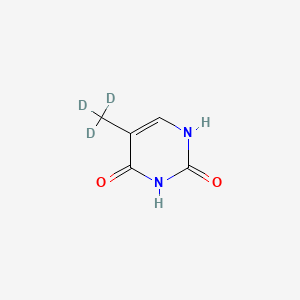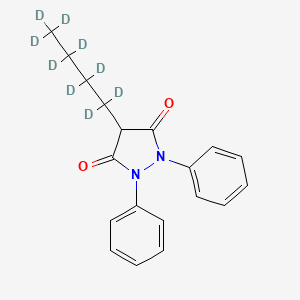
Phenylbutazone-d9
Vue d'ensemble
Description
La phénylbutazone-d9 est un dérivé marqué au deutérium de la phénylbutazone, un anti-inflammatoire non stéroïdien (AINS). La phénylbutazone est connue pour ses propriétés anti-inflammatoires, antipyrétiques et analgésiques. Le marquage au deutérium dans la phénylbutazone-d9 la rend utile dans diverses applications de recherche scientifique, en particulier dans les études pharmacocinétiques et métaboliques .
Applications De Recherche Scientifique
Phenylbutazone-d9 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body.
Metabolic Studies: this compound is used to study the metabolic pathways and the formation of metabolites.
Drug Development: The compound is used in the development of new drugs and in the study of drug interactions.
Biological Research: This compound is used to investigate the biological effects of phenylbutazone and its derivatives
Mécanisme D'action
Target of Action
Phenylbutazone-d9, a deuterium-labeled variant of Phenylbutazone, primarily targets prostaglandin H synthase and prostacyclin synthase . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .
Mode of Action
This compound interacts with its targets through a process known as peroxide (H2O2) mediated deactivation . This interaction results in the inactivation of prostaglandin H synthase and prostacyclin synthase, leading to a reduced production of prostaglandins . The decrease in prostaglandin production subsequently leads to a reduction in inflammation of the surrounding tissues .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the enzymes involved in this pathway, this compound effectively reduces the production of prostaglandins, thereby mitigating inflammation .
Pharmacokinetics
The pharmacokinetics of this compound, like its non-deuterated counterpart, involves its distribution, metabolism, and excretion. For Phenylbutazone, it has been reported that the drug has a volume of distribution at steady state, systemic clearance, and terminal half-life of 0.194 ± 0.019 L/kg, 23.9 ± 4.48 mL/h/kg, and 10.9 ± 5.32 hours, respectively .
Result of Action
The primary result of this compound’s action is a reduction in inflammation. This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response . Additionally, this compound has been reported to induce the expression of muscle blind-like protein 1 (MBNL1), which may have implications for certain diseases such as ankylosing spondylitis .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Phenylbutazone-d9 plays a significant role in biochemical reactions by inhibiting the peroxidase activity of prostaglandin H synthase (PHS) and prostacyclin synthase . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions, including inflammation and pain modulation. This compound interacts with these enzymes by binding to their active sites, thereby inhibiting their catalytic activity and reducing the production of prostaglandins .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce the expression of muscle blind-like protein 1 (MBNL1), which plays a role in RNA splicing and muscle differentiation . Additionally, this compound can impact cell signaling pathways involved in inflammation, leading to reduced inflammatory responses in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active sites of prostaglandin H synthase and prostacyclin synthase, inhibiting their peroxidase activity . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Furthermore, this compound induces the expression of muscle blind-like protein 1, affecting RNA splicing and muscle differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, with a shelf life of up to four years . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that this compound can maintain its inhibitory effects on prostaglandin synthesis over extended periods, leading to sustained anti-inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits prostaglandin synthesis without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . These enzymes play a role in the oxidative metabolism of this compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the pharmacokinetic and pharmacodynamic properties of this compound, affecting its overall efficacy and safety .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its therapeutic effects. Additionally, the distribution of this compound can be influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, where it interacts with enzymes involved in prostaglandin synthesis. This localization is crucial for its inhibitory effects on prostaglandin production and its overall anti-inflammatory activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La phénylbutazone-d9 est synthétisée en incorporant du deutérium dans la molécule de phénylbutazone. Le processus implique la substitution d'atomes d'hydrogène par des atomes de deutérium. Cela peut être réalisé par diverses méthodes, notamment les réactions d'échange catalytique et l'utilisation de réactifs deutérés .
Méthodes de production industrielle
La production industrielle de la phénylbutazone-d9 implique l'utilisation de solvants et de réactifs deutérés pour assurer l'incorporation d'atomes de deutérium dans la structure de la phénylbutazone. Le processus est soigneusement contrôlé pour obtenir une pureté et un rendement élevés du composé marqué au deutérium .
Analyse Des Réactions Chimiques
Types de réactions
La phénylbutazone-d9 subit plusieurs types de réactions chimiques, notamment :
Oxydation : La phénylbutazone-d9 peut être oxydée pour former divers métabolites.
Réduction : Le composé peut subir des réactions de réduction, en particulier en présence d'agents réducteurs.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et d'autres peroxydes.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de métabolites hydroxylés, tandis que la réduction peut produire des formes réduites du composé .
Applications de recherche scientifique
La phénylbutazone-d9 est largement utilisée dans la recherche scientifique en raison de son marquage au deutérium. Parmi ses applications, citons :
Études pharmacocinétiques : Le marquage au deutérium permet de suivre avec précision la distribution et le métabolisme du composé dans l'organisme.
Études métaboliques : La phénylbutazone-d9 est utilisée pour étudier les voies métaboliques et la formation de métabolites.
Développement de médicaments : Le composé est utilisé dans le développement de nouveaux médicaments et dans l'étude des interactions médicamenteuses.
Recherche biologique : La phénylbutazone-d9 est utilisée pour étudier les effets biologiques de la phénylbutazone et de ses dérivés
Mécanisme d'action
La phénylbutazone-d9 exerce ses effets en inhibant l'activité de la synthase de la prostaglandine H et de la synthase de la prostacycline. Cette inhibition réduit la production de prostaglandines, qui sont impliquées dans la réponse inflammatoire. La réduction de la production de prostaglandines entraîne une diminution de l'inflammation et de la douleur .
Comparaison Avec Des Composés Similaires
La phénylbutazone-d9 est unique en raison de son marquage au deutérium, qui la distingue des autres composés similaires. Parmi les composés similaires, citons :
Phénylbutazone : La version non marquée de la phénylbutazone.
Oxyphénylbutazone : Un métabolite de la phénylbutazone présentant des propriétés anti-inflammatoires similaires.
Antipyrine : Un autre dérivé de la pyrazolone présentant des propriétés analgésiques et antipyrétiques
La particularité de la phénylbutazone-d9 réside dans son marquage au deutérium, qui améliore son utilité dans les applications de recherche en fournissant des données plus précises et détaillées sur sa pharmacocinétique et son métabolisme .
Propriétés
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDGNCVAMGZFE-ABVHXWLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
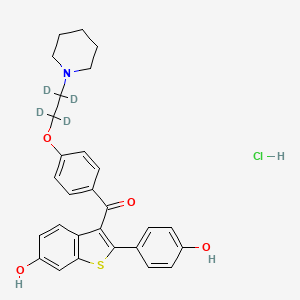
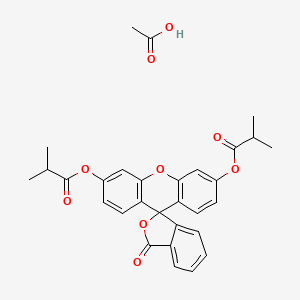

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
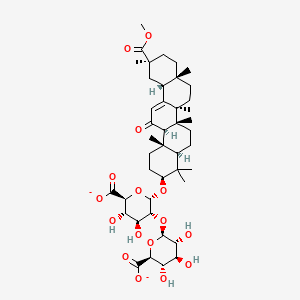
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

